4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride
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Overview
Description
Scientific Research Applications
Novel Anticancer Agents
4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride and related compounds have been explored for their potential as novel anticancer agents. The study by Dimmock, Vashishtha, Quail, et al. (1998) focused on synthesizing various piperidine derivatives, including 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides, which showed significant cytotoxicity toward murine P388 and L1210 cells and human tumors (Dimmock et al., 1998).
Anti-Acetylcholinesterase Activity
Research by Sugimoto, Tsuchiya, Sugumi, et al. (1990, 1992) investigated 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity, finding compounds with significant inhibitory effects. This research holds potential for developing antidementia agents (Sugimoto et al., 1990); (Sugimoto et al., 1992).
Antimicrobial Activities
A study by Ovonramwen, Owolabi, and Oviawe (2019) synthesized a derivative, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, showing moderate antimicrobial activities against various microorganisms (Ovonramwen et al., 2019).
Antihypertensive Properties
Research on piperidine derivatives with quinazoline ring systems, as reported by Takai, Obase, Teranishi, et al. (1986), revealed potential antihypertensive properties, suggesting applications in hypertension management (Takai et al., 1986).
Mechanism of Action
While the exact mechanism of action for “4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride” is not clear, piperidine derivatives have been studied for their potential therapeutic properties. For instance, piperidine has shown potential as a clinical agent against various types of cancers when treated alone or in combination with other drugs .
Safety and Hazards
Properties
IUPAC Name |
4-[2-(2-propoxyethoxy)ethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.ClH/c1-2-8-14-10-11-15-9-5-12-3-6-13-7-4-12;/h12-13H,2-11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWNVFCTVMIGLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOCCC1CCNCC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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